Paired box protein Pax-5 (311-319)
Description
Properties
sequence |
TLPGYPPHV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Paired box protein Pax-5 (311-319) |
Origin of Product |
United States |
Molecular Architecture and Domain Organization of Paired Box Protein Pax 5
The Paired box protein Pax-5 (Pax-5) is a critical transcription factor involved in the commitment of lymphoid progenitors to the B-lymphocyte lineage. uniprot.org Its molecular architecture is characterized by several conserved domains that are essential for its function in regulating gene expression. nih.gov
The primary structure of Pax-5 includes:
An N-terminal Paired Domain: This highly conserved DNA-binding domain is a hallmark of the PAX family of transcription factors. wikipedia.orgproteopedia.org It is responsible for recognizing and binding to specific DNA sequences in the promoter and enhancer regions of its target genes. The paired domain itself is bipartite, consisting of N-terminal (PAI) and C-terminal (RED) subdomains, each with a helix-turn-helix motif for DNA binding. ebi.ac.uk
An Octapeptide Motif: Located centrally, this conserved eight-amino-acid sequence is known to interact with corepressors of the Groucho family, suggesting a role in gene repression. nih.gov
A Partial Homeodomain: Unlike some other PAX proteins, Pax-5 contains only a partial homeodomain, consisting of the first α-helix. nih.gov This domain has been shown to interact with the TATA-binding protein (TBP), a key component of the general transcription machinery. nih.gov
A C-terminal Transactivation Domain: This region is crucial for activating the transcription of target genes. imp.ac.at
An Inhibitory Domain: Also located in the C-terminus, this domain contributes to the repressive functions of Pax-5. imp.ac.at
The specific amino acid sequence from 311 to 319 of human Pax-5 falls within the C-terminal region of the protein, which contains the transactivation and inhibitory domains. The precise boundaries and functions of these domains within the C-terminus are subject to ongoing research.
| Domain | Location | Function |
|---|---|---|
| Paired Domain | N-terminus | DNA binding ebi.ac.ukimp.ac.at |
| Octapeptide | Central | Binds corepressors (e.g., Groucho family) nih.gov |
| Partial Homeodomain | Central | Interacts with TATA-binding protein nih.gov |
| Transactivation Domain | C-terminus | Activates gene transcription imp.ac.at |
| Inhibitory Domain | C-terminus | Represses gene transcription imp.ac.at |
Theoretical Implications for Post Translational Modification Sites
Post-translational modifications (PTMs) are crucial for regulating the activity, localization, and stability of proteins. While extensive experimental data on the PTMs of the specific 311-319 region of Pax-5 is limited, theoretical predictions and studies on the broader Pax-5 protein suggest several possibilities with significant functional implications.
PTMs can influence protein function by altering its conformation, mediating protein-protein interactions, and affecting its subcellular localization. Common PTMs include phosphorylation, acetylation, ubiquitination, and methylation. youtube.comkhanacademy.org
For Pax-5, PTMs play a vital role in its regulatory functions. For instance, Pax-5 recruits chromatin-modifying proteins to its target genes, leading to changes in histone modifications such as H3K4 methylation and H3K9 acetylation, which are associated with active transcription. nih.gov This indicates that Pax-5 itself is likely subject to modifications that modulate its interaction with these chromatin remodeling complexes.
The 311-319 amino acid sequence of Pax-5, while short, could contain sites for such modifications. The specific amino acids within this region would determine the potential for different PTMs. For example, serine, threonine, and tyrosine residues are potential sites for phosphorylation, while lysine (B10760008) residues can be acetylated, methylated, or ubiquitinated.
The functional consequences of PTMs within this region could be diverse:
Modulation of Transcriptional Activity: PTMs could influence the recruitment of co-activators or co-repressors to the C-terminal transactivation or inhibitory domains, thereby fine-tuning the transcriptional output of Pax-5.
Protein Stability: Ubiquitination within this region could target Pax-5 for degradation by the proteasome, thus controlling its cellular levels.
Subcellular Localization: Modifications could affect the nuclear import or export of Pax-5, thereby regulating its access to target genes in the nucleus.
| Potential PTM | Amino Acid Residue | Theoretical Implication |
|---|---|---|
| Phosphorylation | Serine, Threonine, Tyrosine | Modulation of protein-protein interactions and enzymatic activity. |
| Acetylation | Lysine | Alteration of protein charge and regulation of protein-protein interactions and stability. |
| Ubiquitination | Lysine | Targeting for proteasomal degradation, altering protein localization and activity. |
| Methylation | Lysine, Arginine | Regulation of protein-protein interactions and transcriptional activity. |
Further experimental studies are necessary to identify the specific PTMs occurring within the 311-319 region of Pax-5 and to elucidate their precise roles in the complex regulatory functions of this essential transcription factor.
Transcriptional and Epigenetic Regulation of Paired Box Protein Pax 5 Expression
Gene Promoters and Enhancer Elements
The human PAX5 gene is located on chromosome 9p13 and features at least two distinct promoters, leading to the transcription of alternative first exons (1A and 1B). encyclopedia.pubatlasgeneticsoncology.orgencyclopedia.pub This results in two protein isoforms, PAX5A and PAX5B, which, despite their structural similarities, exhibit differential expression patterns and tissue specificity. encyclopedia.pub The regulation of these promoters and associated enhancer elements is critical for the precise control of PAX5 gene expression. Pax-5 itself can bind to both promoters and enhancers of its target genes, directly influencing their transcriptional output. nih.gov For instance, in pro-B cells, Pax5 has been shown to regulate the Nedd9 gene by binding to two enhancer elements and two promoters. nih.govcapes.gov.br Furthermore, studies in a chicken B-cell line have revealed that the Pax5 promoter physically interacts with multiple genomic regions, some of which are marked by active enhancer histone modifications and are crucial for its transcription, highlighting the importance of long-range chromosomal interactions. biorxiv.org
Regulation by Upstream Transcription Factors (e.g., EBF1, STAT5, PU.1)
A network of transcription factors converges on the PAX5 locus to fine-tune its expression. Early B-cell factor 1 (EBF1) is a key activator, binding directly to the PAX5 promoter to positively regulate its transcription. frontiersin.org This EBF1-mediated activation is further enhanced by Signal Transducer and Activator of Transcription 5 (STAT5), which is activated by Interleukin-7 (IL-7) signaling in early B-cell stages. frontiersin.org
The transcription factor PU.1 also plays a significant role, albeit through a more complex regulatory circuit. PU.1, along with Ets1 and Pax5 itself, regulates the proximal promoter of the Ebf1 gene. nih.govnih.gov Since EBF1 is a direct activator of PAX5, this creates a feed-forward loop where PU.1 influences PAX5 expression through its control of Ebf1. Other transcription factors, including Interferon Regulatory Factor 4 (IRF4), which can act as a repressor, Interferon Regulatory Factor 8 (IRF8), and the NF-κB complex, are also recognized as important regulators of PAX5. frontiersin.org
| Transcription Factor | Mode of Regulation on PAX5 | Supporting Findings |
| EBF1 | Direct positive regulator | Binds directly to the PAX5 promoter. frontiersin.org |
| STAT5 | Enhances EBF1-mediated activation | Activated by IL-7, improves EBF1's positive regulation of PAX5. frontiersin.org |
| PU.1 | Indirect regulator | Regulates the proximal promoter of the Ebf1 gene, which in turn activates PAX5. nih.govnih.gov |
| IRF4 | Repressor | Functions as a transcriptional repressor of PAX5. frontiersin.org |
| IRF8 | Regulator | Implicated as an important regulator of PAX5. frontiersin.org |
| NF-κB | Regulator | Identified as an important regulator of PAX5. frontiersin.org |
Autoregulatory Loops in PAX5 Gene Expression
Evidence suggests that PAX5 expression is subject to autoregulation, contributing to the stability of the B-cell lineage. ChIP-seq analyses have revealed that PAX5 protein binds to its own promoter region. nih.gov This finding points to a direct autoregulatory loop where PAX5 can modulate its own transcription.
Furthermore, Pax5 participates in a broader regulatory network with other key B-cell transcription factors, including EBF1, IKZF1, and RUNX1. nih.gov These factors not only share target genes but also regulate each other's expression through a series of inter- and auto-regulatory feedback loops. nih.gov A prominent example is the regulation of the Ebf1 gene, where Pax5, in concert with Ets1 and Pu.1, controls the activity of the proximal Ebf1 promoter. nih.govnih.gov This creates a crucial feedback mechanism where Pax5 influences the expression of its own primary activator, EBF1, thereby ensuring a robust and stable level of expression for both transcription factors, which is essential for maintaining B-cell identity.
Chromatin Remodeling and Histone Modifications at the PAX5 Locus
The accessibility of the PAX5 locus to the transcriptional machinery is dynamically regulated by chromatin remodeling and histone modifications. encyclopedia.pub Pax5 itself is a key epigenetic regulator, capable of recruiting chromatin-modifying complexes to its target genes to either induce or repress their expression. nih.govnih.gov This dual functionality allows Pax5 to activate B-cell-specific genes while simultaneously silencing genes associated with other hematopoietic lineages.
Role of Histone Acetyltransferases (HATs) and Deacetylases (HDACs)
The acetylation status of histones at the PAX5 locus, controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a critical determinant of its transcriptional activity. Generally, histone acetylation by HATs leads to a more open chromatin structure, facilitating transcription, while deacetylation by HDACs results in a more condensed, transcriptionally repressed state. mdpi.com
The histone acetyltransferase p300 has been identified as a transcriptional co-activator for Pax5. nih.gov p300 physically interacts with and acetylates multiple lysine (B10760008) residues within the Paired domain of Pax5, which significantly enhances its transcriptional activity. nih.gov Conversely, HDACs are also intimately involved in regulating Pax5 function. During early B-cell development, Pax5 recruits HDAC-containing complexes, such as Sin3-HDAC and MiDAC, to the promoters of lineage-inappropriate genes, leading to their silencing. encyclopedia.pubnih.gov The PAX5 promoter itself is subject to modification by HDACs in pro-B cells, indicating a complex regulation of its own expression by these enzymes. encyclopedia.pub
| Enzyme Family | Specific Enzyme | Role in PAX5 Regulation |
| Histone Acetyltransferases (HATs) | p300 | Acts as a transcriptional co-activator by acetylating Pax5, enhancing its transcriptional activity. nih.gov |
| Histone Deacetylases (HDACs) | Sin3-HDAC complex | Recruited by Pax5 to repress target genes. nih.gov |
| MiDAC complex | Recruited by Pax5 to repress target genes. nih.gov | |
| General HDACs | Modify the PAX5 promoter in pro-B cells. encyclopedia.pub |
DNA Methylation Patterns and Regulatory Impact
DNA methylation, particularly at CpG islands within the promoter region, is a key epigenetic mechanism for silencing gene expression. encyclopedia.pub The PAX5 promoter contains two identified CpG islands, and their methylation status has a profound impact on its expression. nih.gov Hypermethylation of the PAX5 promoter is associated with its transcriptional repression. encyclopedia.pubnih.gov
Interestingly, the two alternative promoters of the PAX5 gene appear to be differentially regulated by epigenetic mechanisms during the final stages of B-cell differentiation. The upstream promoter, associated with exon 1A, is predominantly inactivated by DNA methylation, whereas the downstream promoter, linked to exon 1B, is repressed by histone deacetylation. encyclopedia.pub Silencing of PAX5 expression through hypermethylation has been observed in various cancers and can lead to inadequate activation of downstream targets like p53, resulting in uncontrolled cell proliferation. encyclopedia.pubnih.gov In some cancers, such as esophageal squamous cell carcinoma, PAX5 gene methylation serves as a prognostic marker, with higher methylation levels correlating with lower PAX5 expression and poorer clinical outcomes. nih.gov The combination of demethylating agents and HDAC inhibitors has been shown to re-express Pax5, in part by enhancing the binding of p53 to the demethylated Pax5 promoter. benthamscience.com
Post-Transcriptional Regulation
Following transcription, the PAX5 mRNA is subject to further layers of regulation that control its stability, translation efficiency, and ultimately, the amount of functional Pax-5 protein produced. encyclopedia.pubnih.gov These post-transcriptional mechanisms provide an additional level of fine-tuning for Pax-5 expression.
One such mechanism involves alternative processing of the 3' untranslated region (3' UTR) of the Pax-5 transcript. nih.gov Studies in leukemic cells have shown that the Pax-5 mRNA can undergo alternative polyadenylation (APA) and alternative splicing events. nih.gov These processes can result in transcripts with significantly shorter 3' UTRs. nih.gov A shorter 3' UTR can lead to increased translational efficiency, as these transcripts are found to be associated with larger polysomes, the cellular machinery for protein synthesis. nih.gov
Alternative Polyadenylation and 3'UTR Shortening
Post-transcriptional modification of the 3' untranslated region (3'UTR) of Pax-5 mRNA is a significant mechanism for regulating its expression. nih.gov The length of the 3'UTR can be altered through processes like alternative polyadenylation (APA) and alternative splicing, which has profound implications for the transcript's stability and translational efficiency. mdpi.comnih.gov
Research has shown that while the full-length human Pax-5 transcript has a putative 7.2 kb 3'UTR, most transcripts found in mammary cell lines have 3'UTRs measuring between 3.3 and 3.5 kb. nih.gov This shortening of the 3'UTR is not random and appears to be a key regulatory step. In B-cells, the shortening of the Pax-5 3'UTR is primarily achieved through alternative splicing events, which can excise up to 86% of the sequence. mdpi.com Conversely, in breast cancer cells, the dominant mechanism for 3'UTR shortening is alternative polyadenylation, where alternative transcription termination signals are utilized. mdpi.com
The functional consequence of this 3'UTR shortening is an increase in Pax-5 protein translation. nih.gov Shorter 3'UTRs often lack binding sites for regulatory elements like microRNAs, allowing the mRNA to evade translational repression. mdpi.comnih.gov This mechanism is particularly relevant in cancer, where increased Pax-5 expression can drive oncogenic processes. nih.gov Studies have demonstrated a direct correlation between shorter Pax-5 3'UTRs and disease progression in various hematopoietic cancers. nih.govresearchgate.net For instance, in patients with Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL), there is a significant increase in Pax-5 transcripts with short 3'UTRs compared to healthy primary B-cells. nih.gov This suggests that 3'UTR editing is a widespread phenomenon in B-cell malignancies, contributing to the aberrant expression of the Pax-5 oncogene. nih.gov
| Cancer Type | Fold Increase of Short Pax-5 3'UTRs (<200 nts) | Reference |
| Chronic Lymphocytic Leukemia (CLL) | 4.15-fold | nih.gov |
| Diffuse Large B-cell Lymphoma (DLBCL) | 4.84-fold | nih.gov |
Regulation by MicroRNAs (miRNAs)
MicroRNAs (miRNAs) are small non-coding RNAs that are critical post-transcriptional regulators of gene expression, typically by binding to the 3'UTR of target mRNAs, leading to their degradation or translational inhibition. nih.govyoutube.com The expression of Pax-5 is subject to regulation by several miRNAs, and this control is intricately linked to the 3'UTR length of the Pax-5 transcript. nih.gov
The process of 3'UTR shortening, as described previously, has a direct impact on miRNA-mediated regulation. nih.gov By excising portions of the 3'UTR, cancer cells can eliminate miRNA binding sites, thereby liberating the Pax-5 transcript from negative regulation and leading to increased protein expression. mdpi.comnih.gov This is a common strategy for oncogenes to escape cellular control mechanisms. nih.gov
Specific miRNAs have been identified as regulators of Pax-5. In breast cancer cells, miR-484 and miR-210 have been shown to inhibit Pax-5 expression and its associated cancer-promoting functions. nih.gov These miRNAs are often overexpressed in clinical tumor samples and their levels can be modulated by conditions like hypoxia. nih.gov Further studies have validated that the loss of miRNA binding sites is a key consequence of Pax-5 3'UTR shortening. Bioinformatic analysis combined with experimental validation identified miR-181a, miR-217, and miR-1275 as significant tumor-suppressing miRNAs whose regulatory function is lost due to the truncation of the Pax-5 3'UTR in cancer cells. mdpi.com
| microRNA | Effect on Pax-5 Expression | Cell/Disease Context | Reference |
| miR-484 | Inhibits expression | Breast cancer | nih.gov |
| miR-210 | Inhibits expression | Breast cancer | nih.gov |
| miR-181a | Regulation lost with 3'UTR shortening | Cancer cells | mdpi.com |
| miR-217 | Regulation lost with 3'UTR shortening | Cancer cells | mdpi.com |
| miR-1275 | Regulation lost with 3'UTR shortening | Cancer cells | mdpi.com |
| miR-124-5p | Directly bound by circPAX5 | B-cell precursors | researchgate.net |
Impact of RNA Circularization on PAX5 Expression
In addition to linear transcripts, the Pax-5 gene also generates circular RNAs (circRNAs), a class of non-coding RNAs characterized by a covalently closed loop structure. researchgate.netoup.com These circRNAs, termed circPAX5, add another layer of complexity to the regulation of Pax-5 and B-cell biology. researchgate.net
Researchers have identified and characterized five major circPAX5 transcript isoforms in B-cell lines and primary B-cells. researchgate.netoup.com These isoforms are generated through a process called back-splicing and consist of different combinations of exons from the Pax-5 gene. oup.comnih.gov The expression levels of these circPAX5 variants are not static; they change with the developmental stages of B-cells. researchgate.netoup.com
A key function of these circRNAs is to act as "sponges" for microRNAs. researchgate.netoup.com By binding to specific miRNAs, circPAX5 can sequester them, preventing them from interacting with their target mRNAs. researchgate.net This sponging activity can indirectly regulate the expression of genes targeted by those miRNAs. For example, circPAX5 has been shown to directly bind to miR-124-5p in B-cell precursors, which is suggested to interfere with B-cell maturation and promote disease progression. researchgate.net
Furthermore, the expression of circPAX5 is dysregulated in certain cancers. researchgate.netoup.com Specifically, the isoforms containing exons 2-5 and 2-6 are found to be overexpressed in patients with chronic lymphocytic leukemia (CLL). researchgate.netoup.com Another circular RNA derived from the Pax-5 gene, known as circ1857, has been found to be upregulated in Diffuse Large B-cell Lymphoma (DLBCL) and can promote lymphoma progression by stabilizing the mRNA of the GINS1 gene. nih.gov These findings highlight that circular RNA products from the Pax-5 locus are not merely transcriptional noise but are functional molecules involved in B-cell cancer processes. researchgate.net
| circPAX5 Isoform (Human) | Exon Composition | Observed in | Reference |
| Isoform 1 | Exons 2–3 | B-cell lines, primary B-cells | researchgate.netoup.com |
| Isoform 2 | Exons 2–4 | B-cell lines, primary B-cells | researchgate.netoup.com |
| Isoform 3 | Exons 2–5 | B-cell lines, primary B-cells, overexpressed in CLL | researchgate.netoup.com |
| Isoform 4 | Exons 2–6 | B-cell lines, primary B-cells, overexpressed in CLL | researchgate.netoup.com |
| Isoform 5 | Exons 2–8 | B-cell lines, primary B-cells | researchgate.netoup.com |
| circ1857 | Back-spliced from PAX5 pre-mRNA | Upregulated in DLBCL | nih.gov |
Post Translational Regulation of Paired Box Protein Pax 5 Activity
Phosphorylation Events and Modulatory Kinases (e.g., SYK)
Phosphorylation plays a pivotal role in regulating Pax-5 activity, particularly in the context of B-cell receptor (BCR) signaling. nii.ac.jpnih.gov The spleen tyrosine kinase (SYK), a key component of the BCR signaling pathway, has been identified as a kinase that directly phosphorylates Pax-5. nii.ac.jpashpublications.org
Effects on DNA Binding and Transcriptional Activity
Phosphorylation of Pax-5 by SYK has been shown to attenuate its transcriptional repression of the BLIMP1 gene, a master regulator of plasma cell differentiation. nii.ac.jpnih.gov This de-repression is a crucial step in initiating the terminal differentiation of B cells into plasma cells following antigen stimulation. nii.ac.jp In vitro studies have demonstrated that SYK phosphorylates Pax-5 at specific tyrosine residues. nii.ac.jp This modification, in cooperation with serine phosphorylation by ERK1/2, another kinase in the BCR signaling pathway, effectively cancels the repressive function of Pax-5 on the BLIMP1 promoter. nih.govashpublications.org
Influence on Protein-Protein Interactions
The phosphorylation status of Pax-5 can influence its interactions with other proteins, thereby modulating its function. For instance, the interaction of Pax-5 with the Ets proto-oncogene family of proteins is crucial for the transcriptional activity of certain B-cell-specific promoters. nih.gov While direct evidence linking SYK-mediated phosphorylation to specific protein-protein interaction changes is still emerging, the impact on transcriptional activity suggests that such modifications likely alter the recruitment of co-activators or co-repressors to Pax-5 target genes.
Acetylation and its Influence on Transcriptional Potential (e.g., by p300)
Acetylation is another key post-translational modification that significantly enhances the transcriptional activity of Pax-5. nih.govnih.gov The histone acetyltransferase p300 has been identified as a potent co-activator of Pax-5. nih.govoup.com
Co-expression of p300 dramatically increases Pax-5-mediated transcriptional activation, a process dependent on the intrinsic histone acetyltransferase activity of p300. nih.govnih.gov p300 interacts with the C-terminus of Pax-5 and acetylates multiple lysine (B10760008) residues within the paired box DNA-binding domain of Pax-5. nih.govnih.gov Mutation of specific lysine residues (K67, K87, and K89) abolishes the enhancement of Pax-5 activity by p300, highlighting the critical role of these sites in modulating Pax-5 function. nih.gov This acetylation is thought to enhance the recruitment of the transcriptional machinery or alter chromatin structure at Pax-5 target genes, thereby boosting their expression. nih.gov
Ubiquitination and Protein Degradation Pathways
Ubiquitination is a post-translational modification that typically targets proteins for degradation by the proteasome. nih.govyoutube.com This process is crucial for maintaining cellular homeostasis by removing misfolded or no-longer-needed proteins. nih.gov The regulation of Pax-5 levels through ubiquitination is an important aspect of controlling its activity.
Recent research has shed light on the role of ubiquitination in the context of Pax-5 function. For example, in pancreatic cancer, the protein sorcin has been found to interact with Pax-5 in the cytoplasm, preventing its nuclear translocation. nih.gov Disruption of this interaction promotes the nuclear translocation of Pax-5, leading to the increased expression of FBXL12, an F-box protein that is a component of an E3 ubiquitin ligase complex. nih.gov This, in turn, increases the ubiquitination and subsequent degradation of ALDH1A1, ultimately inducing ferroptosis in pancreatic cancer cells. nih.gov This intricate pathway highlights how the regulation of Pax-5 localization and its subsequent influence on ubiquitination pathways can have significant downstream effects on cell fate.
Other Potential Post-Translational Modifications and their Functional Consequences
Beyond phosphorylation, acetylation, and ubiquitination, other post-translational modifications may also regulate Pax-5 function, although these are less extensively characterized. nih.gov Given the complexity of transcriptional regulation, it is plausible that other modifications such as SUMOylation or methylation could also play a role in fine-tuning Pax-5 activity. These modifications could potentially influence Pax-5 stability, subcellular localization, and its interaction with a diverse array of regulatory proteins. Further research is needed to fully elucidate the complete spectrum of post-translational modifications that govern the multifaceted roles of Pax-5 in B-cell development and disease.
Molecular Mechanisms of Paired Box Protein Pax 5 Function
DNA-Binding and Gene Regulation
The regulatory function of Pax-5 is mediated through its direct interaction with DNA and the subsequent modulation of target gene transcription. It recognizes and binds to specific DNA sequences within the promoter and enhancer regions of its target genes. capes.gov.br Through these interactions, Pax-5 orchestrates a complex genetic program that defines the B-cell identity.
Pax-5 is instrumental in activating a suite of genes that are hallmarks of the B-cell lineage. Among its key targets are genes encoding essential components of the B-cell receptor (BCR) complex and co-receptors, such as CD19, CD79a (also known as mb-1), and BLNK (B-cell linker protein). nih.gov The activation of these genes is crucial for B-cell signaling and development.
The CD19 gene, a B-lymphoid-specific target, is directly regulated by Pax-5. nih.govatlasgeneticsoncology.org Similarly, Pax-5 activates the transcription of CD79a, which encodes a signaling component of the BCR. nih.gov The B-cell linker protein (BLNK), which is vital for coupling the Syk kinase to downstream signaling pathways of the pre-BCR, has also been identified as a direct target of Pax-5. nih.gov Restoration of BLNK expression in Pax-5-deficient pro-B cells that are transgenic for the immunoglobulin mu chain leads to constitutive pre-BCR signaling. nih.gov
| Pax-5 Activated Target Genes | Function in B-Cells |
| CD19 | B-cell co-receptor, crucial for B-cell activation. |
| CD79a (mb-1) | Signaling subunit of the B-cell receptor. |
| BLNK | Adaptor protein that links the B-cell receptor to downstream signaling pathways. |
A crucial aspect of Pax-5 function is its ability to suppress the expression of genes that are inappropriate for the B-cell lineage, thereby extinguishing the potential for differentiation into other hematopoietic cell types. This lineage restriction is a key step in B-cell commitment.
Pax-5 directly represses the promoter of the c-fms (colony-stimulating factor 1 receptor) gene, which is a key myeloid-specific gene. This repression occurs without major changes in chromatin modification, suggesting that Pax-5 interferes with the action of myeloid transcription factors. Pax-5 binds to the region of the main transcription start sites of c-fms and inhibits transcription.
Another critical target of Pax-5-mediated repression is the Flt3 (Fms-like tyrosine kinase 3) gene, a receptor tyrosine kinase important for the development of multipotent progenitors. The silencing of Flt3 by Pax-5 is essential for normal B-lymphopoiesis. nih.gov Pax-5-deficient pro-B cells exhibit high levels of Flt3, and the reintroduction of Pax-5 leads to its rapid silencing. nih.gov
Furthermore, Pax-5 plays a role in repressing the Notch1 gene, which is a key determinant of T-cell development. wikigenes.org By downregulating Notch1, Pax-5 prevents lymphoid progenitors from committing to the T-cell lineage, thereby reinforcing the B-cell fate. wikigenes.orgnih.gov This repression of Notch1 by Pax-5 is a critical mechanism for maintaining B-cell identity. mdpi.comnih.gov
| Pax-5 Repressed Target Genes | Associated Cell Lineage |
| c-fms | Myeloid |
| Flt3 | Multipotent Progenitors |
| Notch1 | T-cell |
Pax-5 plays a pivotal role in the process of V(D)J recombination of the immunoglobulin heavy chain (IgH) locus, which is essential for generating a diverse antibody repertoire. rupress.orgnih.gov While Pax-5 is not required for the initial D-to-J recombination, it is crucial for the subsequent V-to-DJ rearrangement, particularly of the distal VH gene segments. nih.govh1.co
The mechanism by which Pax-5 regulates V(D)J recombination involves the induction of large-scale contraction of the IgH locus. rupress.orgnih.gov In the absence of Pax-5, the IgH locus remains in an extended conformation, which limits the accessibility of distal VH genes for recombination. nih.gov The introduction of Pax-5 induces the locus to contract, bringing the distal VH gene segments into proximity with the DJH complex, thereby facilitating their rearrangement. rupress.org This process is mediated, in part, through Pax-5 binding to cis-regulatory elements known as PAIRs (Pax5-Activated Intergenic Repeats) located within the distal VH region. nih.gov
Interestingly, while Pax-5 is essential for the recombination of distal VH genes, these gene segments in Pax-5-deficient pro-B cells are already in a state of accessible chromatin, as indicated by histone acetylation and germ-line transcription. h1.co This suggests that Pax-5 provides a regulatory function beyond simply opening up the chromatin structure. h1.co It is also known that Pax-5 can interact with the RAG1/2 recombinase complex, and in some contexts, both Pax-5 and the transcription factor YY1 have been shown to inhibit the in vitro cleavage activity of the RAG1/2 recombinase. researchgate.net
Protein-Protein Interactions Mediating Pax-5 Function
Pax-5 does not function in isolation; its activity is modulated through a network of protein-protein interactions. These interactions with co-repressors and other transcription factors are critical for its dual ability to repress and activate gene expression.
To execute its repressive functions, Pax-5 recruits members of the Groucho/Grg family of corepressor proteins. h1.coresearchgate.net The interaction is mediated through the octapeptide motif within the Pax-5 protein. h1.coresearchgate.net When bound to Pax-5, Groucho proteins convert it from a transcriptional activator into a repressor. h1.coresearchgate.net This mechanism is fundamental to how Pax-5 silences lineage-inappropriate genes. For instance, the Grg4 protein has been identified as a Pax-5 partner, and it efficiently represses the transcriptional activity of Pax-5 in an octapeptide-dependent manner. h1.coresearchgate.net
Pax-5 often collaborates with other transcription factors to regulate gene expression. This cooperative binding can enhance DNA-binding affinity and specificity, leading to precise control of target genes.
A well-studied example is the cooperative binding of Pax-5 and Ets family proteins. On the promoter of the mb-1 (CD79a) gene, Pax-5 and Ets-1 bind to a composite DNA element, leading to a highly cooperative assembly of a ternary complex. This interaction is crucial for the activation of the mb-1 promoter.
Pax-5 is also part of a broader regulatory network that includes the transcription factor Runx1. nih.govsemanticscholar.org Over 65% of Pax-5 binding sites in mouse pre-B cells overlap with regions bound by either IKZF1, Runx1, or both, indicating a shared regulation of a multitude of target genes. nih.gov The function of Early B-cell Factor (EBF) is enhanced through its interaction with Runx1, and EBF, in turn, potentiates the activation of the mb-1 gene by Pax-5. nih.gov
Furthermore, Pax-5 cooperates with the transcription factor c-Myb to activate the promoter of the RAG-2 gene, which is essential for V(D)J recombination. cam.ac.uk The synergistic DNA-binding of Pax-5 and c-Myb to the RAG-2 promoter is a key mechanism for the restricted expression of RAG-2 in immature B-cells. cam.ac.uk
| Interacting Protein | Function of Interaction with Pax-5 |
| Groucho/Grg Family | Corepressors that mediate transcriptional repression by Pax-5. |
| Ets Proteins | Cooperative binding with Pax-5 to activate target gene promoters like mb-1. |
| Runx1 | Part of a transcriptional network with Pax-5, sharing target genes. |
| c-Myb | Cooperative binding with Pax-5 to activate the RAG-2 promoter. |
Recruitment of Chromatin-Modifying Complexes
Pax-5's ability to control gene expression is fundamentally linked to its capacity to recruit a variety of chromatin-modifying complexes to its target gene loci. nih.govnih.gov This recruitment leads to epigenetic changes that either promote or inhibit transcription, thereby shaping the B-cell transcriptome. embopress.orgresearchgate.net Co-immunoprecipitation experiments have been instrumental in identifying the protein complexes that interact with Pax-5 in pro-B cells. nih.gov
Recent studies have highlighted the importance of the C-terminal domain of Pax-5 in mediating these interactions. rupress.orgnih.gov Deletion of specific C-terminal domains, namely CRD1 and CRD2, has been shown to disrupt the recruitment of these essential complexes, leading to defects in B-cell development. rupress.orgnih.gov
Key Chromatin-Modifying Complexes Recruited by Pax-5:
| Complex | Function | Role in Pax-5-mediated Regulation |
| BAF (Brg1-associated factors) Complex | Chromatin remodeling, increasing DNA accessibility. | Interacts with Pax-5 to induce rapid chromatin remodeling at activated target genes, facilitating their expression. nih.gov |
| Set1A-COMPASS (Complex of Proteins Associated with Set1) | Histone H3 lysine (B10760008) 4 (H3K4) methylation, an active chromatin mark. | The activating function of the Pax-5 C-terminal domain is mediated through its interaction with the Set1A-COMPASS complex. rupress.orgnih.gov |
| Sin3-HDAC Complex | Histone deacetylation, leading to chromatin compaction and transcriptional repression. | The repressing function of the Pax-5 C-terminal domain depends on the recruitment of the Sin3-HDAC complex. rupress.orgnih.govnih.gov |
Role in Signal Transduction Pathways
Pax-5 is a central hub in the signaling networks that control B-cell development, survival, and activation. It both influences and is influenced by major signaling pathways, ensuring the proper execution of the B-cell program.
Interplay with B-Cell Receptor (BCR) Signaling
The B-Cell Receptor (BCR) is paramount for B-cell survival and function. Pax-5 plays a crucial role in maintaining the expression of several key components of the BCR signaling pathway. nih.govnih.gov It directly activates the transcription of genes encoding proteins like CD79a (Iga), a vital component of the BCR complex, and the signaling adaptor BLNK. nih.govresearchgate.net By ensuring the integrity of the BCR signaling machinery, Pax-5 promotes tonic, ligand-independent BCR signaling which is essential for the survival of mature B-cells. nih.gov Furthermore, Pax-5 has been shown to suppress the expression of ITAM antagonists such as CD22 and PIR-B, thereby potentiating BCR signaling. nih.gov
Connection to JAK/STAT Pathway
The JAK/STAT pathway is critical for the response to various cytokines that drive B-cell proliferation and differentiation. A direct link between Pax-5 and the JAK/STAT pathway is evident in the context of certain B-cell malignancies. The PAX5-JAK2 translocation, found in a subset of B-cell acute lymphoblastic leukemia (B-ALL), results in a fusion protein where the DNA-binding domain of Pax-5 is linked to the constitutively active kinase domain of JAK2. nih.govbohrium.comnih.gov This fusion protein can directly phosphorylate and activate STAT5 in the nucleus, leading to the continuous expression of STAT5 target genes and promoting aggressive leukemia. nih.govembopress.org These findings underscore a critical and direct interplay between Pax-5 and the JAK/STAT signaling cascade in both normal and malignant B-cell development. novartis.com
Impact on PI3K-FOXO1 Axis
The PI3K-AKT-FOXO1 signaling axis is a central regulator of B-cell survival, proliferation, and differentiation. researchgate.net Pax-5 exerts a significant influence on this pathway by post-transcriptionally downregulating the expression of PTEN, a negative regulator of PI3K signaling. nih.govnih.gov By restraining PTEN levels, Pax-5 promotes PI3K signaling, which is essential for the survival and differentiation of mature B-cells. nih.govresearchgate.net Impaired PI3K signaling due to the loss of Pax-5 leads to a shortened half-life of follicular B-cells and defects in the generation of other mature B-cell subsets. nih.govjohnshopkins.edu This regulation of the PI3K-FOXO1 axis by Pax-5 highlights its critical role in maintaining the homeostasis of mature B-lymphocytes.
Compound and Gene Name Reference Table
| Name | Type |
| AKT | Gene/Protein |
| BAF complex | Protein Complex |
| BLNK | Gene/Protein |
| CD19 | Gene/Protein |
| CD22 | Gene/Protein |
| CD79a (Iga) | Gene/Protein |
| FOXO1 | Gene/Protein |
| HDAC | Gene/Protein |
| JAK2 | Gene/Protein |
| Paired box protein Pax-5 | Gene/Protein |
| PI3K | Gene/Protein |
| PIR-B | Gene/Protein |
| PTEN | Gene/Protein |
| Set1A-COMPASS | Protein Complex |
| Sin3 | Gene/Protein |
| STAT5 | Gene/Protein |
Role of Paired Box Protein Pax 5 in Biological Processes and Disease Pathogenesis
B-Lymphocyte Development and Homeostasis
Pax-5 is a master regulator of B-cell development, essential for the commitment of lymphoid progenitors to the B-cell lineage and for maintaining the identity and function of B-cells throughout their lifespan. nih.gov It achieves this by executing a dual role: activating B-lineage-specific genes while simultaneously repressing genes that are inappropriate for the B-cell lineage. nih.govnih.gov This transcriptional reprogramming is crucial for guiding uncommitted progenitors toward the B-cell pathway. nih.gov
Commitment of Lymphoid Progenitors
The journey of a hematopoietic stem cell to a mature B-cell is a tightly controlled process, and Pax-5 is a key gatekeeper in this journey. At the onset of B-lymphopoiesis, Pax-5 is essential for committing lymphoid progenitors to the B-cell lineage. nih.gov It restricts the developmental potential of these progenitors, steering them away from other cellular fates. nih.gov This commitment is achieved through the transcriptional repression of lineage-inappropriate genes, effectively closing off alternative developmental pathways. nih.goved.ac.uk Studies have shown that in the absence of Pax-5, B-cell development is arrested at the pro-B cell stage. nih.gov
Key functions of Pax-5 in lymphoid progenitor commitment include:
Repression of non-B-cell lineage genes: Pax-5 actively suppresses the expression of genes associated with other hematopoietic lineages. ed.ac.uk
Activation of B-cell-specific genes: Concurrently, it activates genes that are crucial for B-cell development and function. nih.gov
Regulation of key signaling pathways: Pax-5 restricts the broad signaling capacity of uncommitted progenitors, channeling them into the B-cell pathway. nih.gov
Maturation and Differentiation Stages
Pax-5 plays a pivotal role throughout the various maturation and differentiation stages of B-lymphocytes. Its expression is initiated at the pre-pro-B cell stage and is maintained until it is downregulated during plasma cell differentiation. nih.govresearchgate.net
Key roles of Pax-5 in B-cell maturation and differentiation include:
V(D)J recombination: Pax-5 is crucial for the recombination of the immunoglobulin heavy chain (IgH) locus, a process that generates the vast diversity of antibodies. nih.govrupress.org It facilitates the contraction of the IgH locus, making the V(H) gene segments accessible for recombination. nih.gov
(Pre-)B-cell receptor signaling: It promotes signaling from the pre-B-cell receptor and the B-cell receptor, which are critical for the survival and further development of B-cells. nih.gov
Regulation of cell adhesion and migration: Pax-5 controls the expression of molecules involved in cell adhesion and migration, guiding B-cells to their appropriate microenvironments within the lymphoid organs. nih.gov
Control of gene expression programs: Pax-5 regulates distinct sets of target genes in early and late B-lymphopoiesis, reflecting the changing requirements of the cell at different developmental stages. nih.gov
Neurological Development and Spermatogenesis
While most extensively studied for its role in the immune system, Pax-5 also participates in other critical biological processes, including the development of the central nervous system and spermatogenesis. mdpi.comjensenlab.orgjensenlab.org In the developing nervous system, Pax-5 expression has been observed in the midbrain and spinal cord. nih.gov Alterations in PAX5 have been linked to conditions such as autism spectrum disorder, suggesting a role in cerebellar morphogenesis and midbrain neurogenesis. nih.govrupress.org Its expression in the testes points to a function in the process of sperm production. mdpi.comresearchgate.net
Association with Malignant Transformation
Given its fundamental role in controlling cell fate and development, it is not surprising that dysregulation of Pax-5 is associated with cancer. nih.govnih.gov Alterations in the PAX5 gene are a frequent event in B-cell malignancies, particularly B-cell acute lymphoblastic leukemia (B-ALL). nih.govbohrium.comresearchgate.net Depending on the specific alteration, Pax-5 can act as a haploinsufficient tumor suppressor or as part of an oncogenic fusion protein. nih.gov
Molecular Pathology of PAX5 Alterations in B-Cell Acute Lymphoblastic Leukemia (B-ALL)
Genetic alterations of PAX5 are one of the most common genetic events in B-ALL, occurring in over 30% of cases. bohrium.comashpublications.org These alterations are diverse and include deletions, translocations, and point mutations. bohrium.comnih.gov
Types of PAX5 Alterations in B-ALL:
| Alteration Type | Description | Functional Consequence | Associated B-ALL Subtypes |
| Deletions | Can range from loss of the entire gene to smaller, intragenic deletions. Often result in the loss of one PAX5 allele. nih.gov | Haploinsufficiency, leading to reduced Pax-5 protein levels and impaired tumor suppressor function. nih.gov | Frequently observed across various B-ALL subtypes. bohrium.com |
| Translocations | The PAX5 gene is fused with another gene, creating a chimeric protein. | Can lead to gain-of-function or dominant-negative effects, disrupting normal Pax-5 activity. nih.gov | A hallmark of certain B-ALL subtypes. bohrium.com |
| Point Mutations | Single nucleotide changes in the PAX5 gene, often clustered in the DNA-binding domain. ashpublications.org | Can alter the DNA-binding specificity of the Pax-5 protein, leading to the activation of novel target genes and the repression of normal targets. ashpublications.org | The PAX5 P80R mutation defines a distinct B-ALL subtype. bohrium.comnih.gov |
These alterations disrupt the normal function of Pax-5, leading to a blockage in B-cell development and contributing to the malignant transformation of B-cell progenitors. bohrium.comashpublications.org For instance, the PAX5 P80R mutation, a specific point mutation, defines a novel B-ALL subtype characterized by a unique gene expression profile. nih.gov This mutation, along with other genetic lesions like the deletion of the CDKN2A/B tumor suppressor genes, drives the development of this specific leukemia. nih.gov The functional consequences of PAX5 alterations, whether through loss-of-function (haploinsufficiency) or gain-of-function mechanisms, underscore the critical role of this transcription factor in both normal B-cell development and the pathogenesis of B-ALL. bohrium.com
Genetic Alterations: Translocations, Deletions, Duplications, and Point Mutations
Genetic alterations of PAX5 are highly prevalent in B-cell acute lymphoblastic leukemia (B-ALL), affecting over a third of cases. ashpublications.org These alterations are diverse and encompass translocations, deletions, duplications, and point mutations. researchgate.netnih.gov
Translocations: Chromosomal translocations involving the PAX5 gene occur in approximately 2.5% of pediatric and 1% of adult B-ALL patients. nih.govmdpi.com These rearrangements often lead to the creation of chimeric genes. While the DNA-binding paired-box domain of PAX5 is typically retained, the C-terminal transactivation domain is replaced by a portion of a fusion partner protein. nih.govmdpi.com A variety of genes, including those encoding transcription factors, structural proteins, and signaling molecules, have been identified as PAX5 fusion partners. researchgate.netnih.gov
Deletions: Deletions are the most common type of PAX5 alteration in B-ALL. nih.gov These can range from the loss of the entire gene to more focal deletions of specific exons. nih.govhaematologica.org Most commonly, these deletions are heterozygous, affecting only one allele. nih.gov In a significant number of B-ALL cases, particularly those with the BCR-ABL1 fusion gene, PAX5 deletions are found alongside deletions of the IKZF1 gene. nih.govhaematologica.org For instance, over 50% of BCR::ABL1 positive B-ALL cases harbor PAX5 deletions. nih.gov
Duplications: Intragenic tandem duplications within the PAX5 gene have also been identified in B-ALL. researchgate.net These duplications can lead to extra copies of certain exons, potentially altering the protein's structure and function. researchgate.net
Point Mutations: Point mutations in PAX5 are another significant category of genetic alteration. These mutations are often found within the DNA-binding paired domain and can disrupt the protein's ability to bind to its target genes. ashpublications.org The P80R mutation is a recurrent and notable point mutation that defines a specific subtype of B-ALL. nih.govnih.gov Germline mutations, such as G183S and R38H, have also been identified in families with a predisposition to B-ALL. nih.gov
Table 1: Genetic Alterations of PAX5 in B-Cell Acute Lymphoblastic Leukemia (B-ALL)
| Alteration Type | Frequency in B-ALL | Description | Key Examples/Partners |
|---|---|---|---|
| Translocations | ~2.5% (pediatric), ~1% (adult) nih.govmdpi.com | Fusion of PAX5 with other genes, often retaining the DNA-binding domain but altering the C-terminal domain. nih.govmdpi.com | ETV6, FOXP1, ELN haematologica.orgnih.gov |
| Deletions | Most frequent alteration nih.gov | Can be whole-gene or partial (intragenic) deletions, usually heterozygous. nih.govhaematologica.org | Often co-occurs with IKZF1 deletions in BCR-ABL1+ ALL. nih.govhaematologica.org |
| Duplications | Identified in some B-ALL cases researchgate.net | Intragenic tandem duplications leading to extra copies of exons. researchgate.net | Tandem multiplication of exons 2-5. researchgate.net |
| Point Mutations | Found in a subset of B-ALL ashpublications.org | Single nucleotide changes, often within the paired domain, affecting DNA binding. ashpublications.org | P80R, G183S (germline), R38H (germline) nih.govnih.gov |
Functional Consequences of PAX5 Mutations on Gene Binding and Expression
Mutations in PAX5 have profound functional consequences, primarily by impairing its ability to regulate the gene expression programs that define B-cell identity.
Loss of DNA Binding and Transcriptional Activity: Many PAX5 mutations, particularly point mutations within the paired domain and deletions that result in truncated proteins, lead to a partial or complete loss of the protein's ability to bind to its DNA targets. ashpublications.orghaematologica.org This, in turn, impairs its function as a transcriptional activator for key B-cell genes like CD19 and BLNK. nih.gov
Disruption of B-cell Development: The compromised activity of PAX5 due to mutations can lead to a blockage in B-cell development, a critical step in the pathogenesis of B-ALL. researchgate.netnih.gov The disruption of the C-terminal domain's function, in particular, is a significant factor in promoting leukemogenesis. mdpi.com
Altered Gene Expression Profiles: Reduced PAX5 function can lead to a cascade of changes in gene expression. For instance, it can increase the ability of oncogenic proteins like a mutated form of IKZF1 to alter the expression of their target genes. nih.gov Furthermore, PAX5 haploinsufficiency can lead to the upregulation of metabolic genes and inflammatory cytokines like interleukin-6 (IL-6), which can promote the proliferation of leukemic cells. nih.gov
Impact on Downstream Signaling: PAX5 is involved in regulating critical signaling pathways. For example, it can inhibit PI3K signaling by activating PTEN. researchgate.net Mutations that disrupt PAX5 function can therefore lead to the aberrant activation of such pathways, contributing to uncontrolled cell growth.
Involvement in Other Lymphoid Neoplasms (e.g., Lymphoma subtypes, Multiple Myeloma)
The role of PAX5 extends beyond B-ALL to other lymphoid malignancies.
Lymphomas: PAX5 is frequently rearranged in various types of lymphomas. oncokb.org For instance, the t(9;14)(p13;q32) translocation, which places the PAX5 gene under the control of the potent IgH gene enhancer, is a recurring event in a subtype of small lymphocytic lymphoma. wikipedia.orgcancer-genetics.orgnih.gov PAX5 expression is a key diagnostic marker for most B-cell non-Hodgkin lymphomas and classical Hodgkin lymphoma. elsevierpure.comnih.govoamjms.eu In some lymphomas, PAX5 may contribute to lymphomagenesis by promoting B-cell receptor (BCR) signaling. nih.gov
Multiple Myeloma: In contrast to its role in many B-cell neoplasms, PAX5 expression is typically silenced in multiple myeloma, a cancer of terminally differentiated plasma cells. nih.govnih.gov Normal plasma cells express PAX5, but myeloma cells often lose this expression, which is associated with the loss of the B-cell marker CD19. nih.gov Studies have shown altered mRNA expression of Pax5 in B cells of multiple myeloma patients, with the presence of unusual isoforms and lower levels of the full-length protein. ashpublications.org
Table 2: Role of PAX5 in Other Lymphoid Neoplasms
| Neoplasm | Role/Involvement of PAX5 | Key Findings |
|---|---|---|
| Lymphomas (Non-Hodgkin & Hodgkin) | Often rearranged; diagnostic marker. oncokb.orgelsevierpure.comnih.govoamjms.eu | t(9;14)(p13;q32) translocation in some lymphomas; promotes BCR signaling. wikipedia.orgcancer-genetics.orgnih.govnih.gov |
| Multiple Myeloma | Typically silenced. nih.govnih.gov | Loss of PAX5 expression is associated with loss of CD19; altered mRNA isoforms present. nih.govashpublications.org |
Role in Other Non-Hematological Cancers (e.g., Breast Cancer, Esophageal Squamous Cell Cancer, Pancreatic Cancer)
Recent research has uncovered a role for PAX5 in several non-hematological cancers, often acting as a tumor suppressor.
Breast Cancer: Studies have shown that PAX5 can induce the expression of E-cadherin in breast cancer cells, a key protein involved in cell adhesion whose loss is associated with cancer progression and metastasis. nih.gov
Esophageal Squamous Cell Cancer: In esophageal squamous cell carcinoma, PAX5 is considered a potential tumor suppressor gene. nih.gov Its expression can be downregulated, and it has been shown to increase the chemosensitivity of cancer cells by promoting p53 signaling activity. nih.govnih.gov
Pancreatic Cancer: PAX5 has also been identified as a potential tumor suppressor in pancreatic cancer. taylorandfrancis.com
Advanced Methodologies for Characterizing Protein Domains and Peptide Sequences, with Focus on Paired Box Protein Pax 5 311 319
Structural Biology Approaches for Protein Domains
The three-dimensional structure of a protein domain is fundamental to its function. Several high-resolution techniques are employed to elucidate these structures, providing insights into mechanisms of action and interaction interfaces.
X-ray Crystallography and NMR Spectroscopy for Domain Structures
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for determining the atomic-level structure of protein domains.
X-ray Crystallography: This technique has been instrumental in revealing the structure of the Pax-5 paired domain. For instance, the crystal structure of the Pax-5 paired domain in a complex with the ETS domain of Ets-1 and the mb-1 promoter was solved at a resolution of 2.25 Å. researchgate.net This structure revealed that the Pax-5 paired domain consists of amino- and carboxy-terminal subdomains connected by a flexible linker. researchgate.net The analysis identified key side chains that mediate direct contacts between Pax-5, Ets-1, and the DNA. researchgate.net This detailed structural information provides a molecular basis for understanding the cooperative binding of these transcription factors to their target promoter. researchgate.net
NMR Spectroscopy: NMR has also been used to determine the structure of the human Pax-5 paired domain. proteopedia.org This technique is particularly useful for studying protein dynamics and interactions in solution, which can complement the static picture provided by crystallography.
A summary of PDB entries for Pax-5 structures highlights the contributions of both techniques:
| PDB ID | Method | Description |
| 1K78 | X-ray Diffraction | Crystal structure of the Pax-5 paired domain in complex with the Ets-1 ETS domain and the mb-1 promoter DNA. researchgate.netproteopedia.org |
| 1MDM | X-ray Diffraction | Crystal structure of the human Pax-5 paired domain in a ternary complex with an Ets-1 ETS domain and the mb-1 promoter DNA. proteopedia.org |
| 2K27 | NMR Spectroscopy | Solution structure of the human Pax-5 paired domain. proteopedia.org |
Cryo-Electron Microscopy for Complex Structures
While specific examples for the Paired box protein Pax-5 (311-319) peptide are not detailed in the provided search results, cryo-electron microscopy (cryo-EM) is a powerful technique for determining the structure of large and dynamic protein complexes. This method would be highly applicable for studying Pax-5 in complex with its various binding partners and the transcriptional machinery. As cryo-EM technology continues to advance, it is poised to provide significant insights into the intricate assemblies involving Pax-5.
Computational Modeling and Prediction (e.g., AlphaFold, homology modeling)
Computational approaches are increasingly important for predicting protein structures and understanding their function.
AlphaFold: The AlphaFold database contains a predicted structure for the full-length human Paired box protein Pax-5 (UniProt ID: Q02548). uniprot.org This model provides a valuable starting point for hypothesis-driven research, especially for regions of the protein that have not been structurally characterized by experimental methods.
Homology Modeling: This method relies on the known structure of a related protein to model the structure of a target protein. Given the high degree of conservation within the paired box family of transcription factors, homology modeling can be a reliable tool for predicting the structure of Pax-5 domains from different species or for studying the effects of mutations. researchgate.net The Pax family is defined by a conserved paired domain, and members are grouped based on the presence of other functional domains like the octapeptide and homeodomain. mdpi.com
Functional Characterization of Protein-Peptide Interactions
Understanding how proteins interact with peptides is crucial for deciphering cellular signaling and regulatory networks. A variety of in vitro and in vivo techniques are used to characterize these interactions.
In Vitro Binding Assays (e.g., GST pull-down, peptide arrays, surface plasmon resonance)
These assays are performed in a controlled laboratory setting to directly measure the binding between a protein and a peptide.
GST Pull-Down Assays: This technique has been successfully used to demonstrate the physical interaction between Pax-5 (also known as BSAP) and other proteins. For example, a GST pull-down assay confirmed the in vitro interaction between BSAP and importin alpha1. nih.gov This method is a robust way to validate potential protein-protein interactions identified through other means, such as yeast two-hybrid screens. iaanalysis.comresearchgate.net
Peptide Arrays: Peptide arrays offer a high-throughput method for identifying and characterizing protein-peptide interactions. researchgate.net In this approach, a series of peptides are synthesized on a membrane support. researchgate.net The membrane is then incubated with a protein of interest, and binding is detected. researchgate.net This can be particularly useful for mapping the specific amino acid residues within a peptide that are critical for the interaction. researchgate.net
Surface Plasmon Resonance (SPR): While not specifically detailed for the Pax-5 (311-319) peptide in the search results, SPR is a powerful technique for quantifying the kinetics and affinity of protein-peptide interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as a protein binds to an immobilized peptide, providing data on association and dissociation rates.
Yeast Two-Hybrid and Mammalian Two-Hybrid Systems
These genetic methods are used to identify novel protein-protein interactions in a cellular context.
Yeast Two-Hybrid (Y2H) System: The Y2H system has been instrumental in identifying interaction partners of Pax-5. For instance, a Y2H screen identified importin alpha1 (Rch1) as a protein that interacts with BSAP. nih.gov This screen confirmed that a predicted nuclear localization signal in BSAP is essential for this interaction. nih.gov Another Y2H screen identified Grg4, a member of the Groucho corepressor family, as a Pax-5 partner protein. nih.gov These findings highlight the power of the Y2H system in uncovering previously unknown components of the Pax-5 regulatory network.
Mammalian Two-Hybrid System: This system functions similarly to the Y2H system but is performed in mammalian cells, which can be important for studying interactions that depend on mammalian-specific post-translational modifications or cellular factors. A mammalian two-hybrid assay confirmed the interaction between Pax5 and the N-terminal domain of Grg4. nih.gov
Quantitative Mass Spectrometry-based Proteomics for Interaction Mapping
To understand the function of a protein domain, it is crucial to identify its interacting partners. Quantitative mass spectrometry-based proteomics has emerged as a powerful tool for mapping protein-protein interactions within a cellular context. nih.govresearchgate.net These methods allow for the identification and quantification of proteins that associate with a protein of interest, such as Pax-5.
One prominent technique is affinity purification coupled with mass spectrometry (AP-MS). In this approach, a "bait" protein (e.g., Pax-5) is tagged and expressed in cells. The bait and its associated "prey" proteins are then purified from cell lysates using an antibody that recognizes the tag. The entire complex is subsequently analyzed by mass spectrometry to identify all the interacting proteins. nih.gov
A more advanced method for studying protein interactions in a living cell is proximity-dependent biotinylation (BioID). This technique utilizes a bait protein fused to a promiscuous biotin (B1667282) ligase (BirA*). When supplied with biotin, the ligase biotinylates any proteins in its immediate vicinity (typically within a 10 nm radius). These biotinylated proteins can then be purified and identified by mass spectrometry. nih.gov This approach is particularly useful for identifying transient or weak interactions that might be lost during traditional AP-MS procedures.
Research utilizing BioID technology to map the functional network of Pax-5 identified 239 associated proteins. nih.gov This study revealed that Pax-5 interacts with a network of other transcription factors and epigenetic regulators, many of which are also implicated in B-cell malignancies. This highlights that Pax-5 does not function in isolation but as part of a larger protein complex. nih.gov
Table 1: Selected Interacting Partners of Pax-5 Identified by Mass Spectrometry
| Interacting Protein | Function | Significance of Interaction |
|---|---|---|
| IKZF1 (Ikaros) | Transcription factor crucial for lymphoid development. | Frequently co-mutated with PAX5 in B-cell acute lymphoblastic leukemia (B-ALL). The interaction suggests they are part of a shared regulatory network. nih.gov |
| RUNX1 | Transcription factor involved in hematopoiesis. | Often found as part of the ETV6-RUNX1 fusion protein in leukemia. Its interaction with Pax-5 points to a collaborative role in gene regulation. nih.gov |
| TLE4 (Groucho) | Transcriptional corepressor. | Interacts with Pax-5 to repress the expression of genes that are not specific to the B-cell lineage. uniprot.org |
| RB1 | Tumor suppressor protein. | Interaction with Pax-5 suggests a role in cell cycle control during B-cell development. uniprot.org |
| TBP (TATA-binding protein) | A general transcription factor. | This interaction allows Pax-5 to connect with the basal transcription machinery to initiate gene expression. uniprot.org |
| ETS1 | Transcription factor. | This interaction modifies the DNA-binding properties of Pax-5. uniprot.org |
| SIRT7 | NAD+-dependent deacetylase. | Deacetylates Pax-5, which promotes its protein stability and transcriptional activity, coordinating B-cell development. researchgate.net |
Directed Mutagenesis and Functional Domain Mapping
Directed mutagenesis is a cornerstone technique for dissecting the function of specific protein domains and even individual amino acids. By systematically altering the genetic code, researchers can produce modified proteins with specific deletions or substitutions and then observe the functional consequences. This approach has been instrumental in mapping the functional domains of Pax-5. nih.gov
The Pax-5 protein is modular, containing several distinct functional domains encoded by different exons. researchgate.net These include:
Paired Domain (DBD): The N-terminal DNA-binding domain that recognizes specific sequences on target genes. encyclopedia.pub
Octapeptide (OP): A conserved motif with a role in transcriptional regulation. nih.gov
Partial Homeodomain (HD): Another conserved sequence motif. nih.gov
Transactivation Domain (TAD): A region, typically in the C-terminus, that recruits the cellular machinery needed to activate gene transcription. The peptide sequence 311-319 is part of this domain. nih.govresearchgate.net
Inhibitory Domain (ID): A region that can suppress transcription. researchgate.netresearchgate.net
Studies involving the deletion of these domains have provided significant insights. For instance, deleting the C-terminal region containing the TAD and ID demonstrated their crucial roles in both gene activation and repression, which are essential for proper B-cell development. nih.gov Similarly, deleting the octapeptide (OP) and partial homeodomain (HD) motifs resulted in moderately reduced numbers of developing B-cells, indicating their contribution to optimal B-cell maturation. nih.gov These experiments, which analyze the effects of specific mutations on cellular processes and gene expression, allow for the precise mapping of functions to specific parts of the protein, such as the 311-319 region within the transactivation domain.
Table 2: Functional Domains of Paired Box Protein Pax-5
| Domain | Location (Amino Acid Residues, approx.) | Function |
|---|---|---|
| Paired Domain (DBD) | 16-142 | Binds to specific DNA sequences, targeting Pax-5 to its regulated genes. uniprot.org |
| Octapeptide (OP) | 158-165 | Conserved motif contributing to optimal B-cell development. nih.govresearchgate.net |
| Partial Homeodomain (HD) | 231-258 | Conserved motif contributing to B-cell development. nih.govresearchgate.net |
| Transactivation Domain (TAD) | 303-359 | Activates transcription by recruiting co-activator proteins. Contains the 311-319 peptide. nih.govresearchgate.net |
| Inhibitory Domain (ID) | 358-391 | Represses transcription of lineage-inappropriate genes. researchgate.netresearchgate.net |
Genomic and Epigenomic Profiling Techniques
To fully comprehend the role of a transcription factor like Pax-5, it is essential to study its interactions with the genome on a global scale. A suite of powerful genomic and epigenomic techniques allows researchers to map where Pax-5 binds, how it alters the structure of chromatin, and what the ultimate consequences are for gene transcription.
Chromatin Immunoprecipitation (ChIP-seq/ChIP-chip) for DNA Binding Sites
Chromatin Immunoprecipitation (ChIP) is the gold-standard method for identifying the specific DNA binding sites of a protein across the entire genome. cellsignal.comsigmaaldrich.comnih.gov The technique involves cross-linking proteins to DNA within the cell, shearing the chromatin into smaller fragments, and then using an antibody specific to the protein of interest (e.g., Pax-5) to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and identified.
In ChIP-chip , the identified DNA fragments are hybridized to a microarray (a "chip") that contains probes for known genomic regions. cellsignal.com In the more modern and higher-resolution ChIP-seq approach, the DNA fragments are analyzed using next-generation sequencing, allowing for a comprehensive, genome-wide map of binding sites. nih.govyoutube.com
ChIP-seq studies have been pivotal in identifying the direct target genes of Pax-5. These experiments have revealed that Pax-5 binds to thousands of sites in the genome of B-cells, located in the promoters and enhancer regions of genes it regulates. nih.gov By analyzing the genes bound by Pax-5, researchers can construct a detailed map of the transcriptional network that establishes and maintains B-cell identity. nih.gov
Table 3: Examples of Pax-5 Target Genes Identified by ChIP-seq
| Gene Symbol | Gene Name | Function in B-cells |
|---|---|---|
| CD19 | CD19 Molecule | Coreceptor for the B-cell receptor, crucial for B-cell signaling. |
| BLK | BLK Proto-Oncogene, Src Family Tyrosine Kinase | Tyrosine kinase involved in B-cell receptor signaling. |
| EBF1 | Early B-Cell Factor 1 | A key transcription factor that cooperates with Pax-5 in B-cell development. |
| BACH2 | BTB Domain and CNC Homolog 2 | A transcription factor that regulates class switch recombination and plasma cell differentiation. |
| AID (AICDA) | Activation-Induced Deaminase | Enzyme essential for somatic hypermutation and class switch recombination of immunoglobulin genes. |
ATAC-seq for Chromatin Accessibility
The packaging of DNA into chromatin is a key determinant of gene activity. Tightly packed chromatin (heterochromatin) is generally inaccessible to transcription factors, while open, accessible chromatin (euchromatin) is a hallmark of active gene regulation. The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a powerful technique used to map these regions of open chromatin across the genome. nih.govillumina.comyoutube.com
ATAC-seq uses a hyperactive Tn5 transposase enzyme, which simultaneously cuts DNA and inserts sequencing adapters into accessible regions of the genome. nih.govresearchgate.net By sequencing these inserted fragments, researchers can identify all open chromatin regions in a given cell type. When combined with other data, such as Pax-5 binding sites from ChIP-seq, ATAC-seq can reveal how Pax-5 binding influences the local chromatin structure. For example, Pax-5 binding can lead to the opening of chromatin at the enhancers and promoters of genes it activates, making them available for transcription. nih.gov Comparing ATAC-seq profiles between normal and Pax-5-deficient cells can directly show the impact of Pax-5 on the epigenetic landscape. nih.govnih.gov
RNA-sequencing for Transcriptional Effects
While ChIP-seq identifies where a transcription factor binds, RNA-sequencing (RNA-seq) reveals the functional consequence of that binding on gene expression. RNA-seq provides a comprehensive and quantitative snapshot of the entire transcriptome—the complete set of RNA transcripts—in a cell at a given moment. nih.gov
By comparing the transcriptomes of cells with and without functional Pax-5, researchers can precisely determine which genes are activated (upregulated) and which are repressed (downregulated) by Pax-5. For example, RNA-seq analysis of pro-B cells where Pax5 was deleted revealed the upregulation of genes associated with other hematopoietic lineages and the downregulation of essential B-cell genes. nih.gov This provides direct evidence for Pax-5's dual role as both an activator and a repressor. nih.govnih.gov Combining RNA-seq data with ChIP-seq data allows for the definitive identification of direct functional target genes: those that are both bound by Pax-5 and show altered expression in its absence. nih.gov
Table 4: Examples of Genes Transcriptionally Regulated by Pax-5 (Identified by RNA-seq)
| Gene Symbol | Regulation by Pax-5 | Function |
|---|---|---|
| FLT3 | Repressed | A receptor tyrosine kinase associated with hematopoietic stem and progenitor cells. Its repression is key for B-cell commitment. |
| SPI1 (PU.1) | Repressed | A transcription factor that promotes myeloid and lymphoid development; its repression is necessary for B-cell lineage fidelity. |
| JCHAIN | Activated | Encodes the J chain, which is important for the assembly of polymeric IgA and IgM antibodies. |
| CD79A (Ig-alpha) | Activated | A component of the B-cell receptor complex, essential for signal transduction. |
| WAPL | Repressed | A cohesin-releasing factor. Its repression by Pax-5 alters chromosomal architecture to facilitate antibody gene recombination. uniprot.org |
Optical Genome Mapping for Structural Variants
The PAX5 gene is frequently altered in B-cell malignancies through large-scale genomic structural variants, such as translocations, deletions, or duplications. nih.gov Traditional methods like karyotyping have limited resolution, while sequencing-based methods can struggle to accurately map complex rearrangements. Optical Genome Mapping (OGM) is an emerging technology that provides a high-resolution, genome-wide view of structural variants. mdpi.combionanogenomics.com
OGM visualizes long, intact DNA molecules (hundreds of kilobases to megabases in length) that have been labeled at specific sequence motifs. bionanogenomics.comyoutube.com By comparing the observed pattern of labels from a patient's sample to a reference genome, OGM can accurately detect a wide range of structural variants, starting from 500 base pairs in size, with high sensitivity. bionanogenomics.com
Studies using OGM on samples from patients with B-cell acute lymphoblastic leukemia (B-ALL) have successfully identified a wide variety of structural aberrations affecting the PAX5 gene. nih.gov This includes novel gene fusions (e.g., PAX5::ZCCHC7), which result in a truncated Pax-5 protein, as well as focal deletions of specific exons. nih.gov OGM's ability to provide a comprehensive picture of complex genomic rearrangements is crucial for understanding the mechanisms of disease and for improving patient risk stratification. mdpi.com
Table 5: Types of PAX5 Structural Variants Detected by Optical Genome Mapping (OGM) in B-ALL
| Type of Structural Variant | Consequence | Partner Gene (if applicable) |
|---|---|---|
| In-frame fusion | Creates a novel chimeric protein with altered function. | RNF38, BCL2, NSD1 nih.gov |
| 3' Deletion / Truncation | Results in a truncated PAX5 protein, often fused to another gene. | ZCCHC7 nih.gov |
| Focal Deletion | Loss of one or more exons, leading to a non-functional or partially functional protein. | Exon 6, Exons 6-7 nih.gov |
| Gene Translocation | Movement of the PAX5 gene to a different chromosomal location, often placing it under the control of a powerful enhancer. | IgH locus (t(9;14)) nih.gov |
Cell-Based Assays for Functional Validation
The functional significance of specific protein domains and peptide sequences, such as the 311-319 region of Paired box protein Pax-5 (Pax-5), is ultimately determined by their activity within a cellular context. Cell-based assays are indispensable for validating the roles of these sequences in biological processes. These assays provide a more physiologically relevant environment compared to in vitro biochemical assays, allowing for the investigation of a peptide's influence on gene expression, protein-protein interactions, and cellular phenotypes.
Reporter Gene Assays
Reporter gene assays are a powerful and widely used tool to study the transcriptional activity of proteins like Pax-5. nih.govnih.govnih.gov These assays involve linking a specific DNA regulatory element, such as a promoter or enhancer that is a target of the transcription factor, to a reporter gene. The expression of the reporter gene, which can be easily measured, serves as a proxy for the activity of the transcription factor.
In the context of Pax-5, reporter gene assays have been instrumental in elucidating its dual role as both a transcriptional activator and repressor. researchgate.netaacrjournals.org For instance, the promoter of the B-cell-specific gene CD19 contains a consensus binding site for Pax-5 and is a well-established target for its activating function. aacrjournals.orgembopress.org In a typical reporter assay, a plasmid containing the CD19 promoter driving a luciferase or green fluorescent protein (GFP) gene is transfected into cells. The transcriptional activity of Pax-5 can then be quantified by measuring the light output from luciferase or the fluorescence from GFP. researchgate.netnih.gov Studies have shown that the transcriptional activity of Pax-5 is significantly reduced in luciferase assays when its DNA-binding ability is impaired. researchgate.net
Conversely, Pax-5 also functions to repress genes that are inappropriate for the B-cell lineage. medchemexpress.comuniprot.org Reporter assays can be designed to study this repressive function by using promoters of genes that are normally silenced by Pax-5. The fusion of Pax-5 to other proteins, such as in the PAX5-ETV6 fusion protein found in some leukemias, has been shown to act as a dominant repressor of transcription on many Pax-5 target genes in reporter gene systems. aacrjournals.org
The versatility of reporter gene assays allows for the dissection of specific domains within Pax-5. By creating constructs with deletions or mutations in particular regions, such as the C-terminal transactivation domain or the octapeptide motif, researchers can pinpoint the domains responsible for either activating or repressing specific target genes. researchgate.net For example, the partial homeodomain of Pax-5 has been shown to be crucial for the full activation of many of its target genes. uab.edu
Table 1: Examples of Pax-5 Target Genes Studied by Reporter Gene Assays
| Target Gene | Function in B-cells | Pax-5 Effect | Reporter System | Reference |
| CD19 | Co-receptor for B-cell receptor signaling | Activation | Luciferase, GFP | aacrjournals.orgembopress.org |
| mb-1 (CD79a) | Component of the B-cell receptor | Activation | - | embopress.org |
| N-myc | Proto-oncogene | Activation | - | embopress.org |
| LEF-1 | Transcription factor in Wnt signaling | Repression | - | embopress.org |
| p53 | Tumor suppressor | Activation | Luciferase | nih.gov |
| AID (AICDA) | Enzyme for somatic hypermutation and class switch recombination | Activation | Luciferase | nih.gov |
Gene Editing Technologies (e.g., CRISPR/Cas9) in Cellular Models
The advent of CRISPR/Cas9 and other gene-editing technologies has revolutionized the study of protein function by enabling precise modifications to the genome of living cells. nih.govnih.gov This technology allows for the creation of knockout, knock-in, and specific point mutations in cellular models, providing a powerful platform to investigate the function of specific protein domains like the 311-319 region of Pax-5. nih.govresearchgate.net
CRISPR/Cas9 can be used to generate cell lines, such as pro-B cell lines, that have the Pax5 gene completely knocked out. These Pax-5-deficient cells can then be used in "rescue" experiments where different versions of the Pax-5 protein (e.g., full-length, or mutants lacking the 311-319 region) are introduced. By observing which version of the protein can restore normal B-cell development and gene expression, researchers can deduce the function of the deleted or mutated domain. embopress.org
Furthermore, CRISPR/Cas9 allows for the introduction of specific mutations. For example, researchers have used this technology to create mouse models with specific point mutations in the Pax5 gene, such as P80R and G183S, to study their effects on B-cell development and leukemia predisposition. researchgate.net This approach could be applied to introduce mutations within the 311-319 region to understand its specific contribution to Pax-5 function.
The precision of CRISPR/Cas9 also allows for the engineering of reporter cell lines. For instance, a fluorescent reporter could be knocked into a locus that is regulated by Pax-5. This would allow for the direct visualization and quantification of Pax-5 activity in living cells and facilitate high-throughput screening for compounds or genetic perturbations that modulate Pax-5 function.
Table 2: Applications of CRISPR/Cas9 in Studying Pax-5 Function
| Application | Cellular Model | Purpose | Potential Insight into Pax-5 (311-319) | Reference |
| Gene Knockout | Pro-B cell lines | Create a null background to test the function of Pax-5 domains. | Determine if the 311-319 region is essential for B-cell development. | embopress.org |
| Point Mutations | Mouse models, cell lines | Investigate the effect of specific amino acid changes on Pax-5 function. | Identify critical residues within the 311-319 region for DNA binding or protein interactions. | researchgate.net |
| Reporter Knock-in | B-cell lines | Create a readout for Pax-5 transcriptional activity. | Screen for factors that modulate the function of the 311-319 domain. | nih.gov |
In Vitro Differentiation Systems
In vitro differentiation systems provide a dynamic platform to study the role of transcription factors like Pax-5 in guiding cellular fate decisions. These systems mimic aspects of B-cell development in a controlled laboratory setting. A key example is the use of OP9 stromal cells that express the Notch ligand Delta-like 1 (OP9-DL1). rupress.org
Lymphoid progenitors cultured on OP9-DL1 feeder cells can be induced to differentiate towards the T-cell lineage. However, the presence and activity of Pax-5 are critical for committing these progenitors to the B-cell lineage and blocking the T-cell fate. rupress.orgnih.gov By manipulating Pax-5 expression or function in these co-culture systems, researchers can investigate the role of specific domains in this crucial lineage commitment step.
For instance, Pax-5 deficient progenitors fail to commit to the B-cell lineage and can differentiate into other cell types. rupress.org Rescue experiments using different Pax-5 domain deletion mutants in these systems have demonstrated the essential role of the C-terminal domains in promoting B-cell commitment and repressing alternative lineage programs. rupress.orgnih.gov Similar experiments could be designed to specifically assess the contribution of the 311-319 region to this process.
Furthermore, in vitro differentiation can be used to model later stages of B-cell development, such as the differentiation of mature B cells into antibody-secreting plasma cells. nih.gov The downregulation of Pax-5 is a prerequisite for plasma cell differentiation. tandfonline.com By ectopically expressing different Pax-5 constructs, including those with modifications in the 311-319 region, in differentiating B-cells, one can investigate the role of this specific peptide sequence in maintaining B-cell identity and preventing terminal differentiation.
Table 3: In Vitro Differentiation Systems for Studying Pax-5 Function
| System | Starting Cell Type | Differentiation Outcome | Investigated Pax-5 Function | Reference |
| OP9-DL1 Co-culture | Lymphoid progenitors | B-cell vs. T-cell lineage | B-cell commitment, repression of alternative fates | rupress.org |
| Stromal Cell Co-culture (e.g., S17) | Hematopoietic stem/progenitor cells | Pro-B, Pre-B cells | Early B-cell development | embopress.org |
| LPS/Cytokine Stimulation | Mature B-cells | Plasmablasts/Plasma cells | Maintenance of B-cell identity, regulation of terminal differentiation | nih.gov |
Future Research Directions and Unresolved Questions Pertaining to Paired Box Protein Pax 5 Domain Functionality
Elucidating the Precise Role of Uncharacterized Peptide Regions (e.g., 311-319)
The human Pax-5 protein is comprised of 391 amino acids and contains several well-defined domains, including an N-terminal paired domain responsible for DNA binding, a central octapeptide motif, a partial homeodomain, and a C-terminal region with transactivation and inhibitory functions. imp.ac.atnih.govwikipedia.org However, interspersed between these characterized domains are regions whose specific functions remain largely enigmatic. The peptide sequence spanning amino acids 311-319 falls within the C-terminal portion of Pax-5, a region broadly associated with transactivation and inhibitory activities. nih.gov
Recent studies have begun to dissect the C-terminal domain with greater precision, identifying two functionally critical regions, CRD1 and CRD2. researchgate.net Deletion of these domains has profound effects on B-cell development, highlighting their importance in gene activation and repression. researchgate.net The 311-319 peptide sequence is located within this broader C-terminal regulatory landscape. Future investigations should aim to pinpoint the exact contribution of this and other uncharacterized segments. Site-directed mutagenesis, creating specific deletions or point mutations within the 311-319 region, coupled with functional assays in B-cell lines, could reveal its role in transcriptional activity, protein stability, or interaction with specific co-regulators. Advanced structural biology techniques, such as cryo-electron microscopy, could provide insights into how this region folds and interacts with other parts of the Pax-5 protein or its binding partners.
Comprehensive Mapping of Allosteric Regulation and Conformational Changes
A key unresolved question is how post-translational modifications and the binding of co-regulators induce conformational changes that propagate through the protein to affect the function of distant domains. For example, phosphorylation events are known to regulate Pax-5 activity. encyclopedia.pub Understanding how a modification at one site translates into a functional change at another, potentially influencing the activity of regions like the 311-319 peptide, is a critical area for future research. Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and nuclear magnetic resonance (NMR) spectroscopy can be employed to map these dynamic changes in the protein's structure upon binding to different partners or upon receiving specific modifications.
Decoding the Full Repertoire of Pax-5 Protein Interaction Networks
Pax-5 does not function in isolation but as part of a complex network of protein interactions that fine-tunes its activity. nih.govresearchgate.net It collaborates with other transcription factors, co-activators, and co-repressors to regulate gene expression. researchgate.net For example, Pax-5 is known to interact with the TATA-binding protein (TBP), a key component of the basal transcription machinery, and with the retinoblastoma (RB1) protein. uniprot.org More recent studies using techniques like BioID have identified a large network of 239 potential interaction partners, including other key transcription factors in B-cell development like IKZF1 and RUNX1. nih.gov
A major challenge for future research is to validate these potential interactions and to understand their functional significance in different cellular contexts. It is crucial to determine which interactions are constitutive and which are inducible, perhaps depending on the developmental stage of the B-cell or the presence of external stimuli. Investigating whether the 311-319 peptide region or other uncharacterized segments of Pax-5 serve as docking sites for specific interaction partners is a key avenue of inquiry. Co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) from cells expressing mutated forms of Pax-5 could identify proteins whose interaction is dependent on these specific regions.
Understanding Context-Dependent Functional Modulations of Pax-5 Domains
The function of Pax-5 and its domains is highly dependent on the cellular and genomic context. Pax-5 can act as both a transcriptional activator and a repressor, and this dual functionality is thought to be mediated by the recruitment of different co-regulatory complexes to its various domains. imp.ac.atnih.gov For example, the C-terminal region of Pax-5 has been shown to recruit both co-activator and co-repressor complexes. nih.gov
An important area of future research is to understand what dictates the switch between activation and repression. This could be influenced by the specific DNA sequence to which Pax-5 is bound, the presence of other nearby transcription factors, or the epigenetic state of the chromatin. For instance, Pax-5 plays a role in recruiting histone-modifying complexes, which can alter chromatin accessibility and gene expression. nih.govnih.gov Future studies should aim to dissect how the different domains of Pax-5, including potentially the 311-319 region, contribute to the recruitment of these complexes at specific gene loci. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) using antibodies against specific co-regulators in cells with mutated Pax-5 could reveal the role of different domains in this process.
Integrative Multi-Omics Approaches for Holistic Pax-5 Research
To gain a comprehensive understanding of Pax-5 function, it is essential to move beyond single-gene or single-protein studies and adopt integrative multi-omics approaches. This involves combining data from genomics, transcriptomics, proteomics, and epigenomics to build a holistic model of the Pax-5 regulatory network. For example, combining ChIP-seq data for Pax-5 and its interacting partners with RNA-sequencing data from cells with altered Pax-5 function can reveal the direct and indirect targets of Pax-5 and how its activity is modulated by its protein interaction network. nih.gov
Recent studies have already begun to apply these approaches, for example, by combining gene expression analysis with data on PAX5 mutations in leukemia to understand its role in disease. nih.govresearchgate.net Future research should expand on this by incorporating data on post-translational modifications, protein-protein interactions, and chromatin structure to create a multi-layered understanding of Pax-5 function. This will be crucial for deciphering the complex interplay of factors that govern B-cell development and for understanding how dysregulation of the Pax-5 network contributes to diseases like B-cell acute lymphoblastic leukemia. researchgate.netnih.gov
Q & A
Q. What is the primary functional role of PAX5 in B-cell development, and how can its expression be experimentally validated in vitro?
PAX5 is a transcription factor critical for B-cell lineage commitment, repressing non-B-cell genes while activating B-cell-specific genes (e.g., CD19). To validate its expression, researchers can:
- Use flow cytometry with PAX5-specific antibodies (e.g., clone SP34 for IHC-P) in B-cell differentiation models .
- Perform qRT-PCR to measure mRNA levels in early B-cell progenitors versus mature B-cells .
- Employ Western blotting with anti-PAX5 antibodies (e.g., MA5-14585) to confirm protein presence in nuclear extracts .
Q. What experimental models are optimal for studying PAX5's role in transcriptional regulation?
- Knockout murine models reveal PAX5's necessity in early B-cell development; conditional knockouts highlight stage-specific effects .
- Luciferase reporter assays using PAX5-responsive promoters (e.g., CD19) can quantify transcriptional activity .
- ChIP-seq identifies PAX5-binding sites genome-wide, particularly at loci like BLIMP1 (repressed) or MCOLN2 (activated) .
Advanced Research Questions
Q. How do PAX5 mutations or deletions contribute to B-cell acute lymphoblastic leukemia (B-ALL), and what methodologies resolve contradictory findings in its tumor-suppressive versus oncogenic roles?
PAX5 deletions/mutations (e.g., PAX5-ETV6 fusions) disrupt B-cell differentiation, leading to leukemogenesis. Contradictions arise from:
Q. What epigenetic mechanisms regulate PAX5 expression in non-lymphoid cancers, and how can these be targeted therapeutically?
PAX5 promoter hypermethylation (e.g., CpG -236 in gastric cancer) silences its tumor-suppressive function. Methodologies include:
Q. How can PAX5's diagnostic utility be improved in tumors with overlapping expression profiles (e.g., neuroendocrine vs. lymphoid malignancies)?
PAX5 is aberrantly expressed in Merkel cell carcinoma and small-cell lung cancer, complicating diagnosis. Solutions involve:
- Multiplex IHC panels combining PAX5 with lineage-specific markers (e.g., CD3 for T-cells, chromogranin for neuroendocrine tumors) .
- Spatial transcriptomics to correlate PAX5 expression with tumor microenvironment features .
Q. What advanced techniques validate PAX5-protein interactions (e.g., SYK phosphorylation) and their functional impact?
- Co-IP/MS : Immunoprecipitate PAX5 from B-cell lysates and identify partners like SYK using mass spectrometry .
- Phospho-specific antibodies : Detect PAX5 tyrosine phosphorylation (e.g., Y523) to study SYK-mediated repression of BLIMP1 .
- Cryo-EM : Resolve PAX5-DNA complex structures to map phosphorylation-induced conformational changes .
Methodological Considerations Table
Contradictions and Resolutions
- Tumor Suppressor vs. Oncogene : PAX5 represses oncogenes in B-cells but is silenced via methylation in solid tumors. Use tissue-specific knockout models to dissect context-dependent roles .
- Antibody Cross-Reactivity : Validate PAX5 antibodies (e.g., MA5-14585) in Pax5-null cell lines to exclude off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
